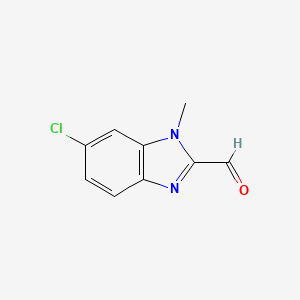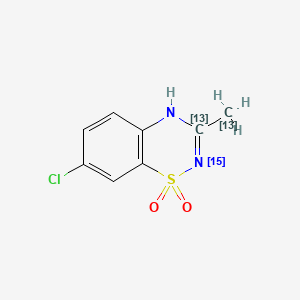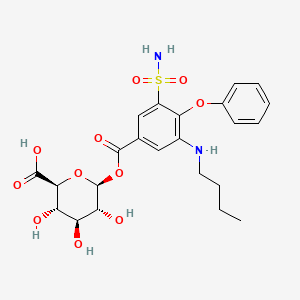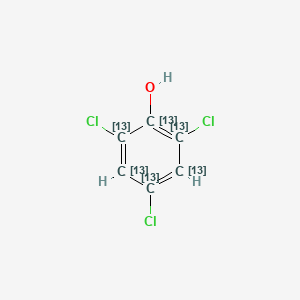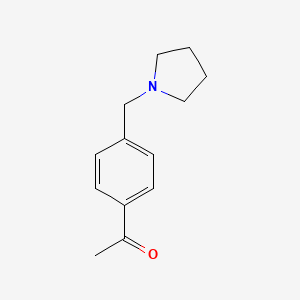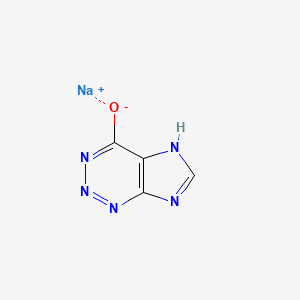
2-Azahypoxanthine Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5H-imidazo[4,5-d]triazin-4-olate is a heterocyclic compound that belongs to the class of imidazo[4,5-d]triazin-4-olates. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The structure of 2-Azahypoxanthine Sodium Salt consists of an imidazole ring fused with a triazine ring, and it is stabilized by the presence of a sodium ion.
Mechanism of Action
Target of Action
It’s known that this compound has a significant impact on plant growth , suggesting that its targets may be involved in plant growth regulation.
Mode of Action
It’s known to be a major degradation product of dacarbazine , which might suggest a similar mode of action
Biochemical Pathways
2-Azahypoxanthine (AHX) is synthesized in the fungus Lepista sordida through a unique biosynthetic pathway . The key nitrogen sources responsible for the formation of its unusual, nitrogen-rich 1,2,3-triazine moiety are reactive nitrogen species (RNS), derived from nitric oxide (NO) produced by NO synthase (NOS) . RNS are also involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR), suggesting a novel biosynthetic route that produces AHX in the fungus .
Pharmacokinetics
Given its role as a degradation product of dacarbazine , it might share similar pharmacokinetic properties
Result of Action
2-Azahypoxanthine Sodium Salt has been found to have beneficial effects on plant growth . It was first isolated as a fairy ring-inducing compound in the fungus Lepista sordida . Fairy rings are a naturally occurring phenomenon where a ring of mushrooms grows in a circular pattern, often enhancing the growth of plants within the ring .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Azahypoxanthine Sodium Salt are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown that xanthine dioxygenase, an a-ketoglutarate-dependent dioxygenase, might catalyze the conversion of 2-Azahypoxanthine to 2-aza-8-oxohypoxanthine .
Cellular Effects
The effects of this compound on cellular processes are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in novel purine metabolic pathways . It interacts with enzymes such as adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase (APRT) and affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azahypoxanthine Sodium Salt typically involves a multi-step process starting from readily available imidazole derivatives. One common synthetic route includes:
Electrophilic Amination: The process begins with the electrophilic amination of imidazole derivatives to introduce the necessary amino groups.
Cyclization: The amino-imidazole intermediate undergoes cyclization with appropriate reagents to form the triazine ring.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Sodium;5H-imidazo[4,5-d]triazin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Sodium;5H-imidazo[4,5-d]triazin-4-olate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with a fused imidazole and pyridine ring.
Triazolopyrimidines: Compounds with a fused triazole and pyrimidine ring.
Uniqueness
Sodium;5H-imidazo[4,5-d]triazin-4-olate is unique due to its specific ring structure and the presence of a sodium ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
sodium;5H-imidazo[4,5-d]triazin-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O.Na/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYVSIZRFNAOM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=N2)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N5NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
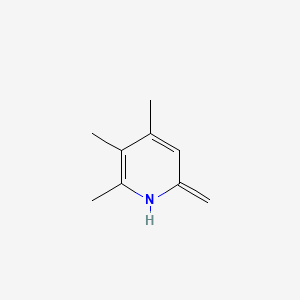

![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B589052.png)
